Cas no 2154-68-9 (3-Carboxy-PROXYL)

3-Carboxy-PROXYL 化学的及び物理的性質
名前と識別子
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- 3-carboxy-2,2,5,5-tetramethylpyrrolidin-1-yloxy
- 3-Carboxy-Proxyl
- 3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-Oxyl Free Radical
- 2,2,5,5-Tetramethyl-3-carboxypyrrolidine-N-oxyl
- 3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
- 1-oxyl-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid radical
- 3-carboxy-2,2,5,5-tetramethylpyrrolidine-N-oxyl radical
- 3-CARBOXY-PROXYL,FREE RADICAL
- 4-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl radical
- 4-carboxy-PROXYL
- Carboxyproxyl
- pca(radical)
- RARECHEM AL BO 1259
- t517
- 3-Carboxyproxyl
- DL-3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl
- NSC 158842
- PCA
- 3-Carboxy-PROXYL Free Radical
- PCA (radical)
- T 517
- 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
- 3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl
- 2,2,5,5-Tetramethyl-3-pyrrolidine-1-oxyl-3-carboxylic acid
- 3-Carboxy-2,2,5,5-tetramethylpyrrolidinyloxyl
- 3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-Oxyl
- 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- (3-carboxy-2,2,5,5-tetramethyl
- 3-CARBOXY-PROXYL, FREE RADICAL
- 3-CARBOXY-2,2,5,5-TETRAMETHYL-1-PYRROLIDINE-1-OXYL
- 1-Hydroxy-2,2,5,5-tetramethyl-3-pyrrolidinecarboxylic acid
- 3-Carboxy-PROXYL
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- MDL: MFCD00003167
- インチ: 1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)
- InChIKey: GEPIUTWNBHBHIO-UHFFFAOYSA-N
- ほほえんだ: N1([O])C(C)(C)CC(C(=O)O)C1(C)C |^1:1|
- BRN: 4136411
計算された属性
- せいみつぶんしりょう: 186.113018g/mol
- ひょうめんでんか: 0
- XLogP3: -1.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 186.113018g/mol
- 単一同位体質量: 186.113018g/mol
- 水素結合トポロジー分子極性表面積: 41.5Ų
- 重原子数: 13
- 複雑さ: 235
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: イエローパウダ
- 密度みつど: 1.1417 (rough estimate)
- ゆうかいてん: 200 °C (dec.) (lit.)
- ふってん: 320.72°C (rough estimate)
- フラッシュポイント: 139.6°C
- 屈折率: 1.4640 (estimate)
- ようかいど: 可溶于水基(轻微)、氯仿(轻微、超声处理)、甲醇(轻微)
- すいようせい: Soluble in water (partly miscible), methanol (50 mg/ml), acetone, dichloromethane and chloroform.
- PSA: 60.77000
- LogP: 1.27720
- ようかいせい: 未確定
3-Carboxy-PROXYL セキュリティ情報
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記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 24/25
- RTECS番号:UY6705500
- TSCA:Yes
- ちょぞうじょうけん:0-10°C
- リスク用語:R36/37/38
3-Carboxy-PROXYL 税関データ
- 税関コード:2933998090
3-Carboxy-PROXYL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB139260-250 mg |
3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-oxyl, free radical [spin label], 98%; . |
2154-68-9 | 98% | 250mg |
€186.20 | 2023-05-09 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y31110-50mg |
3-Carboxy-Proxyl |
2154-68-9 | 98% | 50mg |
¥190.00 | 2023-01-16 | |
Apollo Scientific | OR920123-1g |
3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-oxyl free radical |
2154-68-9 | 98% | 1g |
£162.00 | 2024-05-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153669-5g |
3-Carboxy-PROXYL |
2154-68-9 | >98.0%(HPLC) | 5g |
¥2379.90 | 2023-11-28 | |
AstaTech | D89402-0.25/G |
3-CARBOXY-PROXYL |
2154-68-9 | 95% | 0.25g |
$110 | 2023-09-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153669-250mg |
3-Carboxy-PROXYL |
2154-68-9 | >98.0%(HPLC) | 250mg |
¥259.90 | 2023-11-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NP884-100mg |
3-Carboxy-PROXYL |
2154-68-9 | 98.0%(LC&T) | 100mg |
¥367.0 | 2023-01-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NP884-1g |
3-Carboxy-PROXYL |
2154-68-9 | 98.0%(LC&T) | 1g |
¥1420.0 | 2022-05-30 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y31110-250mg |
3-Carboxy-Proxyl |
2154-68-9 | 98% | 250mg |
¥590.00 | 2023-01-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1451543-25g |
3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-Oxyl Free Radical |
2154-68-9 | 98% | 25g |
¥8335.00 | 2024-06-14 |
3-Carboxy-PROXYL 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
3-Carboxy-PROXYLに関する追加情報
Introduction to 3-Carboxy-PROXYL (CAS No: 2154-68-9)
3-Carboxy-PROXYL, identified by the Chemical Abstracts Service Number (CAS No) 2154-68-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its carboxylic acid and hydroxyl functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development. Its molecular structure and reactivity profile have positioned it as a key player in the synthesis of bioactive molecules, particularly in the design of novel therapeutic agents.
The structure of 3-Carboxy-PROXYL consists of a propyl chain terminated with a carboxylic acid group and a hydroxyl group on the third carbon atom. This configuration imparts a high degree of flexibility and reactivity, enabling its use in diverse chemical transformations. The compound’s ability to participate in esterification, etherification, and oxidation reactions makes it a versatile building block for constructing more complex molecules. In recent years, researchers have leveraged these properties to develop innovative approaches for the synthesis of pharmacologically relevant compounds.
One of the most compelling aspects of 3-Carboxy-PROXYL is its role in the development of bioactive molecules targeting various diseases. For instance, studies have demonstrated its utility in the synthesis of protease inhibitors, which are critical for treating conditions such as cancer and infectious diseases. The carboxylic acid group provides a site for covalent bonding with other functional groups, while the hydroxyl group allows for further derivatization, enabling the creation of highly specific inhibitors. These characteristics have made 3-Carboxy-PROXYL a cornerstone in medicinal chemistry research.
Recent advancements in computational chemistry have further enhanced the understanding of 3-Carboxy-PROXYL’s reactivity and its potential applications. Molecular modeling studies have revealed that this compound can act as a Michael acceptor, facilitating nucleophilic addition reactions that are pivotal in drug discovery. Such insights have guided the design of novel synthetic routes, improving both efficiency and yield. Moreover, the integration of machine learning algorithms has enabled researchers to predict optimal reaction conditions, reducing trial-and-error experimentation and accelerating the development pipeline.
The pharmaceutical industry has also recognized the significance of 3-Carboxy-PROXYL in developing next-generation therapeutics. Its incorporation into drug candidates has led to compounds with improved pharmacokinetic profiles and enhanced therapeutic efficacy. For example, derivatives of 3-Carboxy-PROXYL have been explored as potential treatments for neurodegenerative disorders, where their ability to cross the blood-brain barrier is particularly advantageous. These findings underscore the compound’s broad applicability across multiple therapeutic areas.
In addition to its pharmaceutical applications, 3-Carboxy-PROXYL has found utility in materials science and industrial chemistry. Its reactivity allows for the synthesis of polymers with tailored properties, making it valuable for creating advanced materials used in electronics and biodegradable plastics. The compound’s role in green chemistry initiatives is also noteworthy, as it enables more sustainable synthetic pathways by reducing waste and minimizing hazardous byproducts.
The future prospects for 3-Carboxy-PROXYL are promising, with ongoing research focusing on expanding its applications and optimizing its synthesis. Innovations in catalytic systems are expected to further enhance its utility, making it an even more indispensable tool in chemical biology and pharmaceutical development. As our understanding of molecular interactions continues to evolve, compounds like 3-Carboxy-PROXYL will undoubtedly play a crucial role in shaping the future of medicine and materials science.
In conclusion, 3-Carboxy-PROXYL (CAS No: 2154-68-9) represents a significant advancement in synthetic chemistry and drug development. Its unique structural features and reactivity profile have positioned it as a versatile intermediate with broad applications across pharmaceuticals, materials science, and industrial chemistry. As research progresses, we can anticipate even more innovative uses for this compound, further solidifying its importance in scientific endeavors.
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